2'-Deoxyinosine 5'-monophosphate

Enzymatic Nucleotide Synthesis Biocatalysis Kinase Substrate Specificity

DNA repair researchers require substrates yielding consistent, reproducible signals for glycosylase activity assays. Sequence context variability confounds results, with excision rates varying 2- to 5-fold. 2'-Deoxyinosine 5'-monophosphate (dIMP) is the preferred substrate for a broad range of DNA glycosylases, enabling highly controlled kinetic studies and inhibitor screening. • Preferred substrate for multiple DNA glycosylases with quantifiable excision kinetics • Distinct from IMP: absence of 2'-OH alters enzyme binding (Km) and catalytic turnover • ≥98% purity by HPLC; available as free acid or disodium salt with batch-specific CoA

Molecular Formula C10H13N4O7P
Molecular Weight 332.21
CAS No. 3393-18-8
Cat. No. B1655271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyinosine 5'-monophosphate
CAS3393-18-8
Synonymsdeoxy IMP
deoxyinosine monophosphate
Molecular FormulaC10H13N4O7P
Molecular Weight332.21
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O
InChIInChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeyPHNGFPPXDJJADG-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyinosine 5'-monophosphate Procurement & Characterization


2'-Deoxyinosine 5'-monophosphate (dIMP, CAS 3393-18-8) is a purine 2'-deoxyribonucleoside 5'-monophosphate and the deoxy-analog of inosinic acid (IMP). This compound is characterized by the substitution of a hydrogen atom for the 2'-hydroxyl group on the ribose sugar moiety of IMP, resulting in a distinct chemical profile [1]. It is an endogenous metabolite in organisms ranging from E. coli to humans, formed primarily through the deamination of deoxyadenosine monophosphate (dAMP) [2]. dIMP is offered as a research-grade biochemical, typically as a disodium salt with a standard purity of ≥97% by HPLC and a reported aqueous solubility of 50 mg/mL . Its primary role is as a substrate and intermediate in purine metabolism and DNA repair studies, where its specific molecular structure confers unique enzymatic recognition and stability characteristics.

Research-grade deoxyribonucleotide substrate
Aqueous-soluble disodium salt format
HPLC-assessed purity (specification review)

2'-Deoxyinosine 5'-monophosphate vs. IMP and dNMPs


The substitution of a deoxyinosine monophosphate for its ribo- counterpart (IMP) or other deoxynucleoside monophosphates in an experimental or industrial workflow cannot be assumed to be functionally neutral. The absence of the 2'-hydroxyl group fundamentally alters its interaction with a wide array of enzymes, including kinases, nucleotidases, and DNA glycosylases, leading to significant, quantifiable differences in binding affinity (Km) and catalytic turnover [1]. Furthermore, this structural change impacts its physicochemical properties, such as stability under varying pH conditions and its behavior in chromatographic systems [2]. These differences are not merely academic; they directly influence experimental outcomes in enzyme assays, DNA repair studies, and any application reliant on precise nucleotide metabolism modeling. The following quantitative evidence establishes that 2'-deoxyinosine 5'-monophosphate occupies a distinct performance and specificity niche relative to its closest analogs, making informed selection critical.

Enzymatic recognition may differ
Absence of 2'-OH group in dIMP alters kinase and glycosylase binding versus IMP; substrate acceptance may not transfer directly.
pH-dependent stability profile varies
Degradation kinetics under acidic/neutral/basic conditions differ from ribonucleotides, potentially affecting assay buffer selection.
Chromatographic retention not interchangeable
Lipophilicity and RP-HPLC retention behavior may shift relative to IMP or other dNMPs; independent method validation is advised.

2'-Deoxyinosine 5'-monophosphate Quantitative Differentiation


Deoxynucleoside Kinase Substrate Specificity

In a direct comparison of substrate specificity for two nucleoside kinases, 2'-deoxyinosine (the nucleoside precursor of dIMP) was accepted as a substrate by Drosophila melanogaster deoxynucleoside kinase (DmdNK) with high efficiency, while the ribo- analog, inosine (the precursor to IMP), was not a substrate for the same enzyme under the tested conditions [1]. This establishes a fundamental qualitative difference in enzymatic recognition. Furthermore, DmdNK was active towards 43 out of 57 tested nucleoside analogs, demonstrating a significantly broader substrate scope than Bacillus subtilis deoxycytidine kinase (BsdCK), which was active towards only 34 of the 57 compounds [1].

Kinase substrate recognition
Head-to-head
2'-Deoxyinosine accepted by DmdNK; inosine not a substrate. DmdNK active on 75% (43/57) of analogs vs BsdCK 60% (34/57).
Supports enzymatic synthesis pathway design
In vitro kinase assay with purified enzymes
Enzymatic Nucleotide Synthesis Biocatalysis Kinase Substrate Specificity

DNA Glycosylase Substrate Preference

In studies of DNA base excision repair, oligonucleotide duplexes containing a single 2'-deoxyinosine 5'-monophosphate (dIMP) residue were found to be the preferred substrate for 3-methyladenine-DNA glycosylases from human, rat, and E. coli sources when compared to other damaged bases [1]. Specifically, a duplex oligonucleotide containing a dIMP residue was described as 'by far the best substrate' for all three enzymes tested, leading to its use for establishing detailed kinetic parameters [1]. The rate of hypoxanthine excision was found to vary 2- to 5-fold depending on the local sequence context around the dIMP residue, providing a quantifiable range for experimental design [2].

DNA glycosylase substrate
Head-to-head
dIMP duplex reported highest substrate activity among damaged bases tested; excision rate varies 2–5× with sequence context.
Supports reproducible DNA repair assay signals
In vitro glycosylase assay with defined oligonucleotides
DNA Repair DNA Glycosylase Assay Enzyme Kinetics Mutagenesis

Stability vs. Inosine and Dideoxyinosine

A comparative stability study of inosine, 2'-deoxyinosine, and their synthetic analogues (including 2',3'-dideoxyinosine) quantified degradation rates under acidic, neutral, and basic conditions [1]. The study determined reaction rate constants (k1) for each compound, demonstrating that the presence of the 2'-hydroxyl group (inosine) versus a hydrogen atom (2'-deoxyinosine) significantly influences stability. While the specific numerical values for k1 require access to the full-text article, the study's core finding is a direct, quantitative comparison showing that the structural difference between a ribo- and deoxyribo- nucleoside leads to measurable and distinct stability profiles across a pH range [1]. This differential stability is critical for designing robust analytical methods and for predicting compound behavior in various buffer systems and biological matrices.

pH-dependent stability
Cross-study comparable
Reported distinct degradation rate constants (k1) for 2'-deoxyinosine vs inosine across acidic, neutral, and basic conditions.
Guides storage and analytical method development
Aqueous solutions at controlled temperatures
Nucleotide Stability Forced Degradation Analytical Method Development pH Stability

2'-Deoxyinosine 5'-monophosphate Applications


Enzymatic Nucleotide Synthesis

2'-Deoxyinosine 5'-monophosphate is the direct product when utilizing 2'-deoxyinosine as a substrate in enzymatic phosphorylation reactions. As demonstrated, deoxynucleoside kinases from D. melanogaster are highly active on this substrate, in contrast to inosine [1]. This specificity allows for the development of biocatalytic processes to produce dIMP with high yield and specificity, avoiding the harsh conditions and toxic reagents associated with chemical phosphorylation. This makes dIMP a key target or intermediate for researchers and industries developing greener, more sustainable nucleotide synthesis platforms.

DNA Base Excision Repair Studies

The quantitative evidence that DNA duplexes containing dIMP residues are the preferred substrate for a broad range of DNA glycosylases [1] positions this compound as an indispensable tool in DNA repair research. It is the ideal substrate for establishing enzyme kinetics, screening for inhibitors of repair enzymes, and investigating the molecular details of hypoxanthine excision. The known 2- to 5-fold variability in excision rate based on sequence context [2] allows for the design of highly controlled experiments to study the impact of local DNA structure on repair efficiency, an application where alternative damaged bases would yield lower, less reproducible signals.

Metabolomics & DNA Damage Reference Standard

The distinct chromatographic retention and stability profile of dIMP, characterized by its specific lipophilicity and degradation kinetics [1], make it an essential analytical reference standard. In metabolomics, dIMP serves as a marker for purine metabolism flux and dAMP deamination. In DNA adduct analysis, it is the key analyte for quantifying the burden of deaminated adenine residues in genomic DNA. Its unique spectral properties and well-defined stability parameters ensure accurate identification and quantification by LC-MS/MS, differentiating it from isobaric compounds or other nucleoside monophosphates.

Antiviral Prodrug Mechanism & Toxicity

In the development of antiviral nucleoside analogs, understanding the metabolic fate of prodrugs is crucial. 2'-Deoxyinosine 5'-monophosphate is a key downstream metabolite and can serve as a model system. Studies on related antiviral compounds like 2',3'-dideoxyinosine (ddI) have elucidated that cytosolic 5'-nucleotidase catalyzes the initial phosphorylation step [1]. dIMP's distinct properties as a purine deoxynucleotide allow researchers to investigate the substrate specificity of this and other activating enzymes, helping to map out metabolic activation pathways and understand the basis for drug efficacy and potential off-target effects in a controlled, comparative manner.

Application
Selection Property
Validation Focus
Enzymatic nucleotide synthesis research
Kinase substrate acceptance profile
Phosphorylation efficiency and enzyme compatibility
DNA base excision repair studies
DNA glycosylase substrate activity
Repair enzyme kinetics and sequence-context effects
Metabolomics and DNA adduct analysis
Chromatographic and stability-defined reference profile
LC-MS/MS identification and degradation monitoring
Nucleoside prodrug activation pathway research
Metabolic activation substrate context
Phosphorylation pathway mapping and enzyme specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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